An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride
An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride
Abstract
This technical guide provides a comprehensive framework for the elucidation of the mechanism of action of 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride, a novel amino acid derivative. While direct pharmacological data for this specific compound is not yet publicly available, its structural motifs—a morpholine ring and an amino acid scaffold—are prevalent in a wide range of biologically active molecules. The morpholine heterocycle is recognized as a "privileged scaffold" in medicinal chemistry, known for its ability to enhance drug-like properties and interact with various biological targets.[1][2] This guide, therefore, leverages established principles of drug discovery and chemical biology to propose a systematic approach for identifying the molecular targets and signaling pathways of this compound. We present a series of detailed experimental protocols, from initial target validation to in-depth mechanistic studies, designed to provide researchers with a robust roadmap for their investigations.
Introduction: Structural Rationale for Pharmacological Activity
2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride is a synthetic amino acid derivative characterized by a terminal morpholine ring. The presence of the morpholine moiety is of significant interest, as it is a common feature in numerous approved drugs and clinical candidates.[3][4] The morpholine ring's advantageous physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it a desirable component in drug design.[1] Furthermore, the nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding and other non-covalent interactions within the binding pockets of proteins, contributing to target affinity and selectivity.[1][2]
The amino acid backbone of the molecule provides a chiral center and functional groups (amino and carboxyl groups) that can mimic natural amino acids, potentially enabling interaction with a variety of biological targets such as enzymes and receptors. Non-natural amino acid derivatives are a cornerstone of modern drug discovery, offering a strategy to enhance the specificity and potency of therapeutic agents.[]
Given these structural features, we hypothesize that 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride is likely to exert its biological effects through specific interactions with one or more protein targets. This guide outlines the experimental journey to test this hypothesis and uncover the compound's precise mechanism of action.
Proposed Mechanistic Pathways and Target Classes
Based on the extensive literature on morpholine-containing compounds, several high-probability target classes can be proposed for 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride.[6][7] These include, but are not limited to:
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Enzyme Inhibition: A significant number of morpholine derivatives have been identified as inhibitors of various enzymes.[6][7]
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Kinases: The morpholine ring is a key structural feature in several kinase inhibitors, such as the PI3K inhibitor GDC-0941.[8]
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Cholinesterases: Morpholine-containing compounds have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases.[6][9]
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Monoamine Oxidases (MAO): The morpholine scaffold is also present in inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters.[6][7]
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Receptor Modulation: The ability of the morpholine moiety to engage in various molecular interactions makes it a candidate for binding to neurotransmitter and other cell surface receptors.[1][6]
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G-Protein Coupled Receptors (GPCRs): The structural flexibility of the morpholine ring can allow it to fit into the diverse binding pockets of GPCRs.
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Ion Channels: While less common, some morpholine derivatives have been shown to modulate the activity of ion channels.
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The initial phase of investigation should, therefore, focus on high-throughput screening against a panel of these and other relevant biological targets to identify a primary molecular target.
Experimental Workflows for Target Identification and Validation
The following sections detail the experimental protocols necessary to systematically identify and validate the molecular target of 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride and to elucidate its mechanism of action.
Phase 1: Broad Target Screening
The objective of this phase is to narrow down the potential biological targets from a wide range of possibilities.
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Assay Principle: Utilize commercially available kinase and GPCR screening panels that employ radiometric, fluorescence, or luminescence-based readouts to assess the compound's activity against a large number of targets.
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Compound Preparation: Prepare a stock solution of 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
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Screening Concentration: Perform initial screens at a single high concentration (e.g., 10 µM) to identify potential hits.
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Data Analysis: Calculate the percent inhibition or activation for each target. Hits are typically defined as compounds that produce a significant change in signal (e.g., >50% inhibition or activation) compared to a vehicle control.
| Target Class | Specific Target | % Inhibition at 10 µM | Hit (Yes/No) |
| Kinase | PI3Kα | 85% | Yes |
| Kinase | MEK1 | 12% | No |
| GPCR | Dopamine D2 | 65% | Yes |
| GPCR | Adrenergic α2A | 5% | No |
| Enzyme | AChE | 78% | Yes |
Phase 2: Hit Confirmation and Dose-Response Analysis
Once initial hits are identified, the next step is to confirm these findings and determine the potency of the compound.
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Assay Principle: For each confirmed hit, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50) for inhibitors or the half-maximal effective concentration (EC50) for activators.
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Compound Dilution: Prepare a serial dilution of the compound, typically covering a range of concentrations from nanomolar to micromolar.
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Assay Performance: Perform the same biochemical or cell-based assay as in the initial screen with the range of compound concentrations.
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Data Analysis: Plot the percent inhibition or activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.
| Confirmed Target | Assay Type | IC50/EC50 (µM) |
| PI3Kα | Biochemical (KinaseGlo) | 0.5 |
| Dopamine D2 | Cell-based (cAMP) | 2.1 |
| AChE | Biochemical (Ellman's) | 1.5 |
Phase 3: Elucidation of the Molecular Mechanism
With a confirmed and potent target, the focus shifts to understanding how the compound interacts with its target and the downstream cellular consequences.
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Assay Principle: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), perform enzyme kinetic studies by varying the concentrations of both the substrate and the inhibitor.
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Experimental Setup: For a given concentration of the enzyme, measure the initial reaction velocity at various substrate concentrations in the absence and presence of different concentrations of the inhibitor.
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Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. The changes in Vmax and Km in the presence of the inhibitor will reveal the mode of inhibition.
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Assay Principle: CETSA is used to confirm direct target engagement in a cellular context. The binding of a ligand to its target protein often increases the protein's thermal stability.
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Cell Treatment: Treat intact cells with the compound or a vehicle control.
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Heat Challenge: Heat the cell lysates to a range of temperatures.
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Protein Analysis: Analyze the soluble fraction of the lysate by Western blotting or mass spectrometry to determine the amount of the target protein that remains in solution at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualization of Pathways and Workflows
Visualizing the experimental workflows and potential signaling pathways is crucial for a clear understanding of the research strategy.
Experimental Workflow Diagram
Caption: A potential signaling pathway impacted by the compound.
Conclusion
The elucidation of the mechanism of action for a novel compound like 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride is a systematic and multi-faceted process. While the absence of direct literature presents a challenge, the structural features of the molecule provide a strong foundation for a hypothesis-driven investigation. By following the phased experimental approach outlined in this guide—from broad target screening to detailed mechanistic studies—researchers can efficiently and rigorously uncover the biological activity of this and other novel chemical entities. The integration of biochemical assays, cell-based functional screens, and target engagement studies will ultimately provide a comprehensive understanding of the compound's pharmacological profile, paving the way for its potential development as a therapeutic agent.
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